Sinapic acid O-glucoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

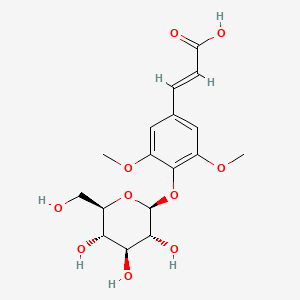

4-O-beta-D-glucosyl-trans-sinapic acid is a beta-D-glucoside resulting from the formal condensation of the phenolic hydroxy group of trans-sinapic acid with beta-D-gucopyranose. It is a dimethoxybenzene, a monosaccharide derivative, a methoxycinnamic acid and a beta-D-glucoside. It derives from a trans-sinapic acid. It is a conjugate acid of a 4-O-beta-D-glucosyl-trans-sinapate.

科学研究应用

Antioxidant Activity

Sinapic acid O-glucoside demonstrates potent antioxidant properties. Research indicates that it effectively scavenges free radicals and reduces oxidative stress, which is linked to numerous chronic diseases. For instance, studies have shown that sinapic acid derivatives exhibit higher DPPH radical scavenging activity compared to other phenolic compounds, highlighting their potential in preventing oxidative damage .

Table 1: Comparative Antioxidant Activities of Sinapic Acid Derivatives

| Compound | DPPH Scavenging Activity (IC50) |

|---|---|

| Sinapic Acid | 17.98 mM |

| Sinapoyl Glucose | 90 mM |

| 6-O-Sinapoyl Sucrose | 65 mM |

Anti-Inflammatory Effects

This compound has shown promise in reducing inflammation. In vitro studies demonstrate its ability to lower pro-inflammatory cytokine levels in models of acute liver damage . This suggests potential applications in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases.

Anticancer Properties

Research indicates that this compound may possess anticancer effects through its ability to inhibit cancer cell proliferation and induce apoptosis. It has been studied for its role in modulating signaling pathways associated with cancer progression . The compound's antimutagenic properties further support its potential as a chemopreventive agent.

Neuroprotective Effects

This compound exhibits neuroprotective properties that may benefit neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that it can inhibit acetylcholinesterase activity, thereby enhancing acetylcholine levels and improving cognitive function .

Cardiovascular Health

The compound has been linked to cardioprotective effects by preventing low-density lipoprotein oxidation, a key factor in atherosclerosis development. This compound's ability to chelate metal ions like copper further contributes to its protective role against cardiovascular diseases .

Anxiolytic Properties

Emerging research suggests that this compound may have anxiolytic effects. Behavioral studies indicate that it increases time spent in open arms during elevated plus-maze tests, suggesting reduced anxiety levels without significant side effects .

Case Studies and Research Findings

- Antioxidant Efficacy : A study assessed the antioxidant capacity of various sinapic acid derivatives using different radical scavenging assays. Results indicated that this compound significantly reduced oxidative stress markers in cellular models .

- Neuroprotection : In a controlled trial involving animal models of Alzheimer's disease, administration of this compound resulted in improved memory retention and reduced neuroinflammation compared to control groups .

- Cardiovascular Protection : Clinical trials investigating the effects of this compound on lipid profiles demonstrated significant reductions in LDL cholesterol levels among participants consuming diets enriched with this compound .

属性

分子式 |

C17H22O10 |

|---|---|

分子量 |

386.3 g/mol |

IUPAC 名称 |

(E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid |

InChI |

InChI=1S/C17H22O10/c1-24-9-5-8(3-4-12(19)20)6-10(25-2)16(9)27-17-15(23)14(22)13(21)11(7-18)26-17/h3-6,11,13-15,17-18,21-23H,7H2,1-2H3,(H,19,20)/b4-3+/t11-,13-,14+,15-,17+/m1/s1 |

InChI 键 |

KKLWTTVTWMTNBP-KYXYLJOWSA-N |

SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C=CC(=O)O |

手性 SMILES |

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)/C=C/C(=O)O |

规范 SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C=CC(=O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。